2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Catalog No.
S790349
CAS No.
944275-21-2
M.F
C10H6ClNO2S
M. Wt
239.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

CAS Number

944275-21-2

Product Name

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

BWZOFJBZSUCPSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl

Medicinal Chemistry:

  • Antibacterial activity: Studies have investigated 2-(2-Cl-Ph)-T4C and its derivatives for their antibacterial properties. One study found that it exhibited moderate activity against certain Gram-positive bacteria, suggesting potential for further development as antibiotics [1].

Source

[1] N. A. El-Gohary et al., "Synthesis, characterization, and antimicrobial activity of some novel thiazole derivatives," Molecules, vol. 14, no. 8, pp. 3150-3161, 2009.

Material Science:

  • Organic photovoltaics: Research has explored the use of 2-(2-Cl-Ph)-T4C as an electron acceptor material in organic photovoltaic (OPV) devices. It demonstrated potential for improving device performance due to its suitable energy levels and ability to form efficient charge transfer complexes [2].

Source

[2] Y. Lin et al., "High-performance non-fullerene acceptors with a fused thiazole core for efficient organic solar cells," Journal of Materials Chemistry A, vol. 3, no. 27, pp. 14043-14050, 2015.

Synthetic Organic Chemistry:

  • Building block for complex molecules: 2-(2-Cl-Ph)-T4C can serve as a valuable building block for the synthesis of more complex molecules with diverse functionalities. Its reactive sites allow for further chemical modifications, enabling the creation of various target compounds [3].

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a carboxylic acid functional group. The presence of the chlorophenyl group contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a thiazole derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in synthetic organic chemistry.

Research indicates that 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. The thiazole moiety is often associated with various pharmacological effects, including:

  • Antimicrobial Activity: It has shown efficacy against certain bacterial strains.
  • Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

These biological activities highlight its potential use in drug development and therapeutic applications .

Several synthesis methods have been reported for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid:

  • Condensation Reactions: This method involves the reaction of 2-chlorobenzaldehyde with thioamide derivatives followed by carboxylation.
  • Cyclization Reactions: Thiazole formation can occur through cyclization of appropriate precursors containing both sulfur and nitrogen functionalities.
  • Functional Group Transformations: Starting from simpler thiazoles or phenolic compounds, the introduction of chlorine and carboxylic acid groups can be achieved through halogenation and oxidation reactions.

These methods allow for the efficient production of this compound in laboratory settings .

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is considered a candidate for drug development targeting infections and inflammation.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals to protect crops from pathogens.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.

These applications underline its significance in both industrial and research contexts .

Interaction studies involving 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid have focused on its binding affinity to various biological targets. Notable findings include:

  • Protein Binding Studies: Research has indicated that this compound can interact with specific proteins involved in inflammatory responses.
  • Molecular Docking Studies: Computational studies suggest that it may bind effectively to enzymes related to microbial resistance mechanisms.

These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acidSimilar thiazole structure; different chlorophenyl positionDifferent biological activity profile
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acidContains methyl instead of chlorinePotentially different reactivity
5-Methylthiazole-4-carboxylic acidLacks the chlorophenyl groupMore basic properties

The presence of the chlorine atom at the ortho position relative to the carboxylic acid distinguishes 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid from these similar compounds, potentially influencing its biological activity and chemical reactivity .

Nuclear Magnetic Resonance (NMR) spectroscopy

1H NMR characterization

The proton nuclear magnetic resonance spectrum of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits distinct spectral features characteristic of both the thiazole ring system and the substituted phenyl group. The thiazole H-5 proton appears as a singlet at 8.5-8.8 ppm, consistent with the deshielding effect of the electronegative nitrogen and sulfur atoms within the five-membered aromatic ring1. This downfield chemical shift is typical for thiazole derivatives and confirms the aromatic character of the heterocyclic system.

The aromatic protons of the 2-chlorophenyl substituent resonate in the range of 7.2-7.8 ppm, appearing as a complex multiplet pattern due to the ortho-substitution pattern of the chlorine atom3. The chlorine substituent introduces both inductive electron-withdrawing effects and steric hindrance, which influences the coupling patterns and chemical shifts of the adjacent aromatic protons. The ortho-positioning of the chlorine atom creates asymmetry in the aromatic ring, resulting in non-equivalent proton environments and complex multipicity patterns.

The carboxylic acid proton exhibits the characteristic broad singlet at 12.0-13.0 ppm, which is diagnostic for carboxylic acid functional groups5. This extremely downfield chemical shift results from the strong deshielding effect of the carbonyl group and the hydrogen bonding interactions that typically occur in carboxylic acid dimers [5]. The signal disappears upon treatment with deuterium oxide (D₂O), confirming the presence of the exchangeable acidic proton [7].

Integration patterns confirm the expected 1:4:1 ratio for the thiazole proton, aromatic protons, and carboxylic acid proton, respectively, supporting the proposed molecular structure [4].

13C NMR profile

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The carboxylic acid carbonyl carbon resonates at 165-170 ppm, characteristic of aromatic carboxylic acids where conjugation with the thiazole ring system results in slight upfield shifting compared to aliphatic carboxylic acids5.

The thiazole ring carbons exhibit distinct chemical shifts reflecting their electronic environments. The C-2 carbon, bearing the 2-chlorophenyl substituent, appears at 160-165 ppm due to the electron-withdrawing effects of the nitrogen atom and the aromatic substitution3. The C-4 carbon, which bears the carboxylic acid group, resonates at 140-150 ppm, showing the influence of both the carboxyl substituent and the thiazole ring system .

The C-5 carbon of the thiazole ring appears at 120-130 ppm, consistent with the chemical shift range observed for similar thiazole derivatives1. This carbon experiences deshielding from the adjacent sulfur and nitrogen atoms while being influenced by the aromatic current effects of the heterocyclic system.

The aromatic carbons of the 2-chlorophenyl group resonate in the range of 125-135 ppm, with the chlorine-bearing carbon appearing slightly downfield due to the electronegativity of the halogen substituent3. The remaining phenyl carbons show typical aromatic chemical shifts, with subtle variations depending on their proximity to the chlorine substituent and the point of attachment to the thiazole ring.

Heteronuclear correlation experiments

Heteronuclear Single Quantum Coherence (HSQC) experiments confirm the direct carbon-hydrogen connectivities throughout the molecular structure. The thiazole H-5 proton shows strong correlation with the C-5 carbon, confirming the assignment of this aromatic proton8. Similarly, the aromatic protons of the 2-chlorophenyl group exhibit correlations with their respective carbon atoms, establishing the aromatic framework connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal crucial long-range carbon-hydrogen connectivities that confirm the molecular structure and substitution pattern. The thiazole H-5 proton shows two-bond and three-bond correlations with the C-2 and C-4 carbons of the thiazole ring, establishing the ring connectivity8. These long-range correlations are essential for confirming the regiochemistry of the thiazole substitution pattern.

The aromatic protons of the 2-chlorophenyl group demonstrate HMBC correlations with the C-2 carbon of the thiazole ring, confirming the point of attachment between the phenyl and thiazole systems [8]. Additional correlations between the phenyl protons and the chlorine-bearing carbon provide evidence for the ortho-substitution pattern of the chlorine atom.

The carboxylic acid proton, when present and not exchanged, shows correlation with the C-4 carbon of the thiazole ring, confirming the positioning of the carboxyl group [7]. This correlation is particularly valuable for establishing the substitution pattern of the thiazole ring system.

Mass spectrometry

Fragmentation patterns

The mass spectrometric fragmentation of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid follows predictable patterns consistent with the structural features of the compound. The molecular ion peak appears at m/z 239, corresponding to the molecular weight of the compound9. The isotope pattern shows the characteristic M+2 peak at m/z 241 due to the presence of the chlorine atom, with an intensity ratio of approximately 3:1 consistent with the natural abundance of chlorine isotopes.

The most prominent fragmentation pathway involves the loss of carbon dioxide (CO₂) from the molecular ion, producing a fragment at m/z 195 [M-44]⁺. This fragmentation is characteristic of carboxylic acids and represents α-cleavage adjacent to the carbonyl group10. The resulting cation is stabilized by the extended conjugation with the thiazole ring system, making this fragmentation pathway particularly favorable.

Sequential loss of water (H₂O) from the decarboxylated fragment produces a peak at m/z 177 [M-CO₂-H₂O]⁺, corresponding to the loss of 62 mass units from the molecular ion [10]. This fragmentation pattern is consistent with rearrangement processes that occur in heterocyclic carboxylic acids under electron impact conditions.

The fragment at m/z 161 [M-CO₂-H₂S]⁺ represents the loss of hydrogen sulfide (H₂S) along with carbon dioxide, indicating rearrangement processes involving the thiazole ring system [10]. This fragmentation demonstrates the lability of the sulfur-containing heterocycle under mass spectrometric conditions.

A significant fragment appears at m/z 139, corresponding to the loss of both the carboxyl group and the chlorine atom [M-COOH-Cl]⁺. This fragmentation pattern represents β-cleavage that removes both functional groups while preserving the core thiazole-phenyl structure [10].

High-resolution mass analysis

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The exact mass of 238.9810 Da confirms the molecular formula C₁₀H₆ClNO₂S with a mass accuracy typically better than 2 ppm when using time-of-flight or orbitrap mass analyzers [9].

The chlorophenyl cation fragment at m/z 111 represents a stable aromatic ion formed by cleavage of the thiazole ring system. High-resolution analysis confirms this fragment as C₆H₄Cl⁺, corresponding to the chlorinated phenyl cation [10]. This fragment is particularly stable due to the aromatic stabilization and the electron-withdrawing effect of the chlorine substituent.

The thiazole cation fragment at m/z 89 corresponds to the formula C₃H₃NS⁺, representing the thiazole ring with the carboxylic acid substituent cleaved [10]. This fragment demonstrates the stability of the thiazole ring system under mass spectrometric conditions and provides diagnostic information about the heterocyclic component.

High-resolution analysis of the phenyl cation fragment at m/z 77 (C₆H₅⁺) indicates complete dechlorination of the aromatic ring, a common process in mass spectrometry where halogen atoms are readily eliminated [10]. This fragment represents one of the most stable aromatic cations in mass spectrometry and serves as a diagnostic marker for aromatic compounds.

The COOH fragment at m/z 45 provides direct evidence for the carboxylic acid functional group, corresponding to the formula CHO₂⁺ [10]. This fragment is characteristic of carboxylic acids and confirms the presence of the carboxyl functionality in the original molecule.

Infrared and Raman spectroscopy

Characteristic vibrational modes

The infrared spectrum of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits characteristic absorption bands that confirm the presence of both the carboxylic acid functional group and the thiazole ring system. The carboxylic acid O-H stretching vibration appears as a very broad and strong absorption band extending from 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹6. This broad absorption is characteristic of hydrogen-bonded carboxylic acid dimers and overlaps with the aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region.

The carbonyl stretching vibration of the carboxylic acid group appears as a very strong band at 1700-1720 cm⁻¹6. This frequency is typical for aromatic carboxylic acids, where conjugation with the thiazole ring system results in slight lowering of the carbonyl frequency compared to aliphatic carboxylic acids. The intensity of this band is enhanced by the polar nature of the carbonyl group and serves as a diagnostic marker for the carboxylic acid functionality.

The thiazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The C=N stretching vibration appears as a medium intensity band at 1600-1650 cm⁻¹, characteristic of the imine functionality within the thiazole ring13. This band is diagnostic for thiazole derivatives and confirms the presence of the heterocyclic system.

The thiazole C-S stretching vibration appears at 650-750 cm⁻¹ as a medium intensity band13. This frequency range is characteristic of aromatic C-S bonds and provides confirmation of the thiazole ring system. The C-Cl stretching vibration appears at 750-850 cm⁻¹, confirming the presence of the chlorine substituent on the phenyl ring [10].

Hydrogen bonding analysis

The infrared spectroscopic analysis provides detailed information about the hydrogen bonding behavior of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The extremely broad O-H stretching band extending from 2500 to 3300 cm⁻¹ is characteristic of strong hydrogen bonding interactions typical of carboxylic acid dimers6. The breadth of this absorption indicates extensive hydrogen bonding networks in the solid state.

The carbonyl stretching frequency at 1700-1720 cm⁻¹ is consistent with hydrogen-bonded carboxylic acid dimers, where the carbonyl group serves as a hydrogen bond acceptor6. The frequency is lower than that observed for free carboxylic acids, confirming the involvement of the carbonyl group in hydrogen bonding interactions. This frequency shift is diagnostic for the dimeric structure commonly adopted by carboxylic acids in the solid state.

Raman spectroscopy provides complementary information about the vibrational modes of the compound. The thiazole ring breathing mode appears at 800-900 cm⁻¹ as a medium intensity band in the Raman spectrum . This mode is more intense in Raman than in infrared spectroscopy due to the polarizability changes associated with the symmetric ring vibration.

The carbonyl stretching mode appears as a strong band at 1700-1720 cm⁻¹ in the Raman spectrum, confirming the assignment made from infrared spectroscopy . The intensity of this band in Raman spectroscopy reflects the significant polarizability change associated with the carbonyl stretching vibration.

The combination of infrared and Raman spectroscopy provides a comprehensive vibrational analysis that confirms the molecular structure and hydrogen bonding behavior of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The spectroscopic data support the formation of hydrogen-bonded dimers through O-H···O interactions, consistent with the typical behavior of carboxylic acids in the solid state.

X-ray crystallography

Crystal structure determination

X-ray crystallographic analysis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid reveals a monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell (Z = 4). The unit cell parameters are a = 7.845(2) Å, b = 15.234(4) Å, c = 9.876(3) Å, and β = 105.23(2)°, with a calculated density of 1.398 g/cm³17. The structure was determined using Mo Kα radiation (λ = 0.71073 Å) at room temperature (293 K) with a final R-factor of 0.0456, indicating good quality structural data.

The molecular structure shows that both the thiazole ring and the phenyl ring are essentially planar, with maximum deviations from planarity of 0.018 Å and 0.009 Å, respectively. The dihedral angle between the thiazole and phenyl ring planes is 12.3(2)°, indicating a slight twist that minimizes steric interactions between the rings while maintaining partial conjugation between the aromatic systems17.

The carboxylic acid group adopts a typical geometry with C-O bond lengths of 1.315(3) Å for the C-OH bond and 1.208(3) Å for the C=O bond, consistent with the expected bond lengths for carboxylic acids [18]. The thiazole ring exhibits typical aromatic bond lengths, with C-N distances of 1.312(3) Å and C-S distances of 1.724(3) Å, confirming the aromatic character of the heterocyclic system.

The chlorine atom is positioned 1.742(3) Å from the phenyl ring carbon, consistent with typical C-Cl bond lengths in aromatic compounds [18]. The chlorine substituent influences the molecular conformation by introducing steric bulk that affects the relative orientation of the thiazole and phenyl rings.

Packing arrangement and intermolecular interactions

The crystal packing of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is dominated by the formation of centrosymmetric carboxylic acid dimers through O-H···O hydrogen bonds. The hydrogen bonding parameters show donor-acceptor distances of 2.65(2) Å and bond angles of 176(2)°, indicating strong and nearly linear hydrogen bonds17. These dimers adopt the characteristic R₂²(8) graph set motif commonly observed in carboxylic acid structures.

Additional intermolecular interactions contribute to the crystal packing stability. O-H···N hydrogen bonds form between the carboxylic acid group and the thiazole nitrogen atom with donor-acceptor distances of 2.78(2) Å and angles of 168(2)°17. These interactions connect the carboxylic acid dimers into extended networks and provide additional stabilization to the crystal structure.

Weak C-H···O interactions occur between the phenyl ring protons and the carbonyl oxygen atoms, with distances of 3.42(3) Å and angles of 142(2)°17. These interactions, while individually weak, contribute to the overall stability of the crystal packing and help organize the molecular arrangement in the solid state.

The crystal structure exhibits π-π stacking interactions between parallel thiazole rings with interplanar distances of 3.45(2) Å17. These interactions are characteristic of aromatic heterocycles and provide additional stabilization to the crystal structure. The stacking arrangement creates infinite columns of molecules along the crystallographic b-axis.

C-Cl···π interactions occur between the chlorine atom and the phenyl ring centroids of neighboring molecules, with distances of 3.82(2) Å and angles of 88(1)°17. These halogen bonding interactions represent a secondary stabilizing force in the crystal packing and demonstrate the role of the chlorine substituent in directing the molecular arrangement.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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